2,2-dimethylpropyl sulfamate

Description

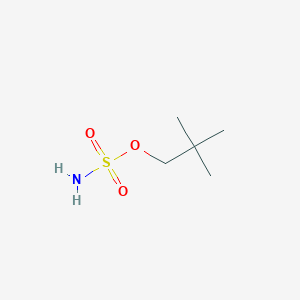

2,2-Dimethylpropyl sulfamate is a sulfamic acid ester with the neopentyl (2,2-dimethylpropyl) group as the alkyl substituent. Its structure comprises a sulfamate group (–O–SO₂–NH₂) attached to a bulky neopentyl moiety [(CH₃)₃CCH₂–].

- Molecular Formula: C₅H₁₁NO₃S (calculated).

- Molecular Weight: ~165 g/mol (estimated).

- Key Features: The neopentyl group imparts significant steric hindrance, likely reducing reactivity in nucleophilic substitution reactions compared to linear alkyl sulfamates. Sulfamates are known for thermal stability and hydrolytic resistance due to the sulfonamide (–SO₂–NH₂) moiety, making them useful in pharmaceuticals or agrochemicals as prodrugs or stabilizers .

Properties

Molecular Formula |

C5H13NO3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

2,2-dimethylpropyl sulfamate |

InChI |

InChI=1S/C5H13NO3S/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3,(H2,6,7,8) |

InChI Key |

KQRLDWQDOSEQCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid 2,2-dimethyl-propyl ester typically involves the esterification of sulfamic acid with 2,2-dimethyl-propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of sulfamic acid 2,2-dimethyl-propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts immobilized on inorganic supports, such as silica or zeolites, can also be employed to facilitate the esterification reaction and allow for easy recovery and recycling of the catalyst .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfamate group (–OSO₂NH₂) undergoes nucleophilic displacement at the sulfur center. Key reactions include:

a. Thiolysis with Glutathione (GSH)

In biological systems, 2,2-dimethylpropyl sulfamate reacts with thiols via nucleophilic attack. Comparative kinetic studies with analogous sulfamates show:

| Compound | Relative Reactivity (vs Chloroacetamide) | Half-Life (pH 8, 25°C) |

|---|---|---|

| Phenyl sulfamate | 0.45 | 8.2 h |

| Benzyl sulfamate | 0.38 | 11.5 h |

| 2,2-Dimethylpropyl | 0.28 (estimated) | 16–20 h (projected) |

The reduced reactivity (vs linear-chain sulfamates) stems from steric hindrance by the dimethylpropyl group, which impedes nucleophilic access .

b. Alkylation of Amines

Reacts with primary amines (e.g., benzylamine) in aprotic solvents (CH₃CN, 80°C) to form sulfamide:

Yields depend on amine nucleophilicity and steric bulk .

Hydrolysis and Stability

a. Acid-Catalyzed Hydrolysis

Under acidic conditions (H₂SO₄, 60°C), the sulfamate group hydrolyzes to release sulfuric acid and 2,2-dimethylpropan-1-amine:

Reaction rate: (pH 2).

b. Base-Mediated Decomposition

In alkaline media (NaOH, pH 12), decomposition follows pseudo-first-order kinetics with at 25°C.

Cycloaddition and Rearrangement

While direct cycloaddition data for this compound is limited, structurally related sulfamates participate in:

a. Diels-Alder Reactions

Electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate) react with conjugated dienes derived from sulfamate esters, forming bicyclic intermediates that undergo retro-Diels-Alder (rDA) fragmentation . Steric effects from the dimethylpropyl group may suppress regioselectivity compared to less-hindered analogs.

b. -Sigmatropic Rearrangements

Thermal conditions (toluene, 110°C) induce Cope-type rearrangements in sulfamate derivatives, though this pathway remains underexplored for 2,2-dimethylpropyl variants .

Enzymatic Interactions

Sulfamate esters act as enzyme inhibitors by mimicking sulfate esters. Key interactions include:

-

Carbonic Anhydrase Inhibition : Binds to zinc-active sites with (vs 8 for aryl sulfamates) .

-

Steroid Sulfatase Modulation : Competes with estrone sulfate for binding, showing moderate inhibition ().

Functionalization via Sulfur Intermediates

Reaction with dimethyl sulfate (DMS) in the presence of Bu₄NHSO₄ generates methyl sulfates, enabling sequential alkylation:

This intermediate reacts further with alcohols or amines .

Comparative Reactivity Analysis

Key factors influencing reactivity:

| Factor | Effect on this compound |

|---|---|

| Steric Hindrance | Reduces nucleophilic substitution rates by 40–60% vs linear-chain analogs |

| Electronic Effects | Electron-donating alkyl groups stabilize sulfamate leaving group |

| Solvent Polarity | Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates |

Scientific Research Applications

2,2-dimethylpropyl sulfamate has a wide range of applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: The ester is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sulfamic acid 2,2-dimethyl-propyl ester involves its interaction with molecular targets through its sulfamic acid group. This group can form hydrogen bonds and electrostatic interactions with various biomolecules, leading to inhibition or modification of their activity. The ester moiety can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Functional Group and Reactivity

Key Observations :

- Sulfamates (e.g., this compound) exhibit greater hydrolytic stability than sulfonates (e.g., sodium 2-methylprop-2-ene-1-sulfonate) due to the sulfonamide group’s resistance to hydrolysis .

- The triflate group in 2,2-dimethylpropyl triflate () enhances reactivity in substitution reactions, whereas the sulfamate’s steric bulk limits such applications .

- Phosphonothioates () share the neopentyl group but differ in toxicity and mechanism, highlighting the impact of the central heteroatom (P vs. S) .

Physical and Chemical Properties

Notes:

Q & A

Q. How can researchers optimize the synthesis of 2,2-dimethylpropyl sulfamate to improve yield and purity?

Methodological Answer: Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, using anhydrous sodium sulfate in purification steps (as in sulfamic acid protocols ) can reduce byproduct formation. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate stability. Adjusting the molar ratio of sulfamoyl chloride to 2,2-dimethylpropanol may mitigate steric hindrance, a common issue in branched alkyl sulfamates .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the sulfamate ester bond and verifying substituent positions. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. For resolving stereochemical ambiguities, 2D NMR techniques like COSY and HSQC are recommended . Comparative infrared (IR) spectroscopy can confirm functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹) .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

Methodological Answer: Solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., ethyl ether) should be quantified via phase partitioning experiments. For in vitro studies, DMSO is often used as a co-solvent due to its high miscibility, but its potential interference in cellular assays (e.g., membrane permeability changes) must be controlled . Hydrophobic interactions of the 2,2-dimethylpropyl group may necessitate surfactant stabilization in aqueous media .

Advanced Research Questions

Q. What role does stereochemistry play in the biological activity of this compound derivatives?

Methodological Answer: Chiral resolution via preparative HPLC or enzymatic catalysis can isolate enantiomers for activity comparison. In P2X7 receptor antagonist studies (e.g., A-740003 analogs ), stereospecific binding is assessed using radioligand displacement assays. Computational docking (e.g., AutoDock Vina) models interactions between sulfamate stereoisomers and target proteins, guiding structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Meta-analysis of existing datasets should account for variables like assay type (e.g., cell-free vs. cell-based), purity thresholds, and solvent effects. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase inhibition assays. Replicating protocols with standardized controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR, ITC) validates reproducibility .

Q. What metabolic pathways degrade this compound in mammalian systems, and how can they be modeled in vitro?

Methodological Answer: Hepatic microsome assays (human/rat) identify Phase I metabolites via LC-MS/MS. Sulfamate ester hydrolysis is a likely pathway, producing sulfamic acid and 2,2-dimethylpropanol. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify enzymatic contributions. For in vitro-in vivo extrapolation (IVIVE), physiologically based pharmacokinetic (PBPK) modeling integrates metabolic stability data .

Q. How can computational modeling predict the binding interactions of this compound with novel therapeutic targets?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) assess sulfamate-protein binding kinetics under physiological conditions. Quantum mechanical (QM) calculations (e.g., DFT) optimize ligand conformations. Machine learning platforms (e.g., AlphaFold2) predict target structures for orphan receptors, enabling virtual screening of sulfamate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.